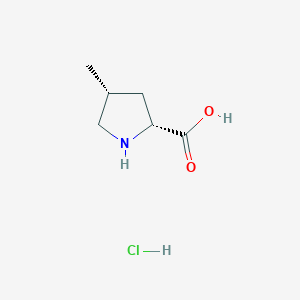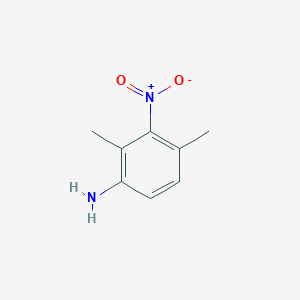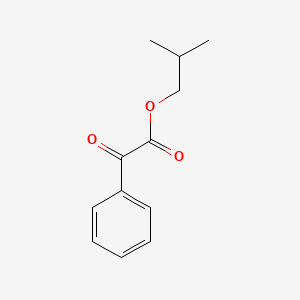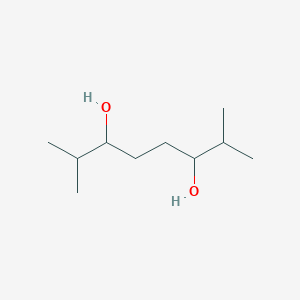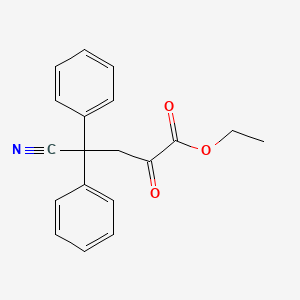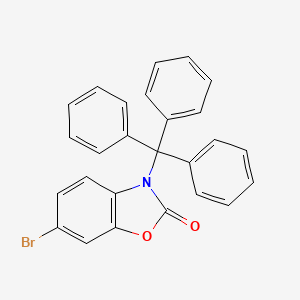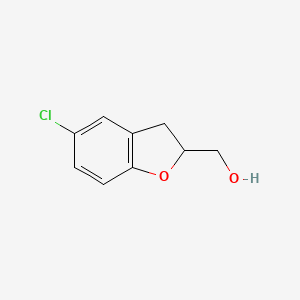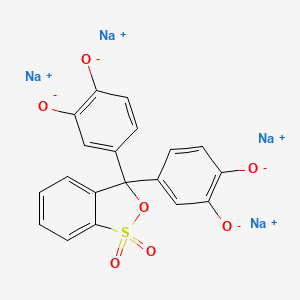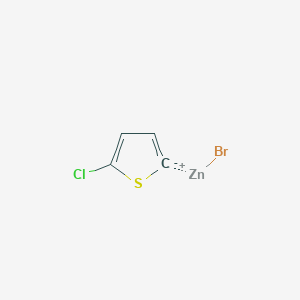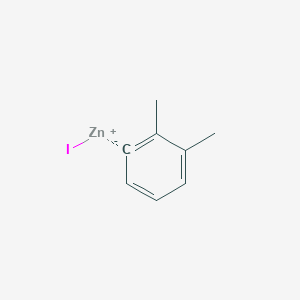
2,4-Dimethylphenylzinc iodide
描述
2,4-Dimethylphenylzinc iodide is an organozinc compound with the molecular formula C8H9IZn. It is a reagent primarily used in organic synthesis, particularly in cross-coupling reactions such as the Negishi coupling. This compound is known for its ability to form carbon-carbon bonds, making it valuable in the synthesis of complex organic molecules.
准备方法
Synthetic Routes and Reaction Conditions
2,4-Dimethylphenylzinc iodide can be synthesized through the reaction of 2,4-dimethylphenyl iodide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically requires an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction is as follows:
2,4-Dimethylphenyl iodide+Zn→2,4-Dimethylphenylzinc iodide
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes using larger reactors, maintaining strict control over reaction conditions, and ensuring the purity of reagents.
化学反应分析
Types of Reactions
2,4-Dimethylphenylzinc iodide primarily undergoes cross-coupling reactions, such as the Negishi coupling, where it reacts with organic halides in the presence of a palladium catalyst to form carbon-carbon bonds. It can also participate in other types of reactions, including:
Oxidation: Reacting with oxidizing agents to form corresponding ketones or alcohols.
Reduction: Reacting with reducing agents to form hydrocarbons.
Substitution: Reacting with electrophiles to substitute the zinc atom with other functional groups.
Common Reagents and Conditions
Palladium catalysts: Used in cross-coupling reactions.
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Major Products
Cross-coupling products: Complex organic molecules with new carbon-carbon bonds.
Oxidation products: Ketones or alcohols.
Reduction products: Hydrocarbons.
科学研究应用
2,4-Dimethylphenylzinc iodide has several applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, particularly in the pharmaceutical industry for drug development.
Biology: Employed in the modification of biomolecules for studying biological pathways.
Medicine: Utilized in the synthesis of potential therapeutic agents.
Industry: Applied in the production of fine chemicals and materials.
作用机制
The mechanism of action of 2,4-dimethylphenylzinc iodide in cross-coupling reactions involves the formation of a transient organopalladium intermediate. The general steps are:
Oxidative addition: The palladium catalyst inserts into the carbon-halogen bond of the organic halide.
Transmetalation: The organozinc compound transfers its organic group to the palladium center.
Reductive elimination: The palladium catalyst facilitates the formation of the new carbon-carbon bond and regenerates the catalyst.
相似化合物的比较
Similar Compounds
- 4-Chlorophenylzinc iodide
- 4-(Ethoxycarbonyl)phenylzinc iodide
- 4-Acetoxyphenylzinc iodide
- 3-Chloro-4-methylphenylzinc iodide
- 4-Bromo-2-fluorophenylzinc iodide
- 2-Fluorophenylzinc iodide
- 2-Chlorophenylzinc iodide
Uniqueness
2,4-Dimethylphenylzinc iodide is unique due to its specific substitution pattern on the phenyl ring, which can influence the reactivity and selectivity of the compound in various chemical reactions. This makes it particularly useful in the synthesis of molecules where the 2,4-dimethylphenyl group is desired.
属性
IUPAC Name |
1,3-dimethylbenzene-6-ide;iodozinc(1+) | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9.HI.Zn/c1-7-4-3-5-8(2)6-7;;/h3-4,6H,1-2H3;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEBUOHBHZRLYGT-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=[C-]C=C1)C.[Zn+]I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9IZn | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



